molecular formula C13H11N3O2 B2355736 (E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one CAS No. 1448140-97-3

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one

Cat. No. B2355736
CAS RN: 1448140-97-3
M. Wt: 241.25
InChI Key: DQJKHRZYBCZQFA-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a furan ring and a pyrrolopyrimidine ring.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Plant Growth Stimulation : A derivative compound including a furan ring in addition to the pyrimidine fragment showed notable plant growth stimulating effects, with a relative effect of 65-87% compared to heteroauxin (Pivazyan et al., 2019).

  • Versatile Building Block for Diverse Derivatives : This compound has been utilized as a versatile building block for the synthesis of various derivatives, including those with azole, pyrimidine, pyran, and benzo/naphtho(b)furan structures (Farag et al., 2011).

  • Efficient Synthesis of 7-deazaguanine Nucleosides : An efficient synthesis route for 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds has been developed using this compound, important in nucleoside analogues (Wang & Gold, 2009).

  • Antitumor Properties in Bicyclic Nucleoside Analogues : Novel bicyclic pyrimidine nucleoside analogues (BCNAs) bearing this compound have been synthesized and evaluated for their antiproliferative properties against HL-60 and Jurkat E6.1 cell lines (Mieczkowski et al., 2015).

  • Role in Antimicrobial and Antifungal Agents : New pyrrole-based chalcones, including this compound, were synthesized and evaluated for their antimicrobial effects on pathogenic bacteria and Candida species, showing significant potency (Özdemir et al., 2017).

  • Application in Dengue Virus Inhibition : A study reported an adenosine nucleoside inhibitor of dengue virus, where this compound showed potent antiviral activity (Chen et al., 2010).

  • Discovery of Dual 5-HT6/5-HT2A Receptor Ligands : A virtual screening campaign identified a compound structure with this compound for further optimization, showing potential as a novel antipsychotic or antidepressant with pro-cognitive properties (Staroń et al., 2019).

  • Antibacterial Activity of Novel Pyrimidines : The compound was used as a precursor for synthesizing new pyrimidines with demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria (Hamid & Shehta, 2018).

properties

IUPAC Name

(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(4-3-11-2-1-5-18-11)16-7-10-6-14-9-15-12(10)8-16/h1-6,9H,7-8H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJKHRZYBCZQFA-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CN=CN=C2CN1C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one

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